molecular formula C14H8F2N2O B5351119 N-(2-cyanophenyl)-2,6-difluorobenzamide

N-(2-cyanophenyl)-2,6-difluorobenzamide

Cat. No.: B5351119
M. Wt: 258.22 g/mol
InChI Key: WJBLDKMRBZOGCS-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2-cyanophenyl group attached via a carbamoyl linkage to a 2,6-difluorinated benzamide core. This structure combines the electron-withdrawing properties of fluorine and cyano groups, which influence its chemical reactivity, solubility, and biological interactions. The compound’s synthesis likely involves coupling 2,6-difluorobenzoyl chloride with 2-cyanoaniline under standard amidation conditions .

Properties

IUPAC Name

N-(2-cyanophenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-10-5-3-6-11(16)13(10)14(19)18-12-7-2-1-4-9(12)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLDKMRBZOGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This can involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification of the final product is often achieved through recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyanophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products, depending on the reducing agent used.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the cyanophenyl group.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

N-(2-cyanophenyl)-2,6-difluorobenzamide has been identified as a candidate for various therapeutic applications due to its biological activity. Research indicates that compounds with similar structures exhibit significant pharmacological properties:

  • Anti-Cancer Activity : Compounds similar to this compound have been reported to possess anti-cancer properties. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Anti-Diabetic Properties : Some studies suggest that benzamide derivatives can act as inhibitors of key enzymes involved in glucose metabolism, thus presenting potential as anti-diabetic agents .
  • Antimicrobial Activity : The compound’s structural features may contribute to its ability to inhibit bacterial and fungal growth, making it a candidate for further development in antimicrobial therapies .

Synthesis and Structural Insights

The synthesis of this compound typically involves a multi-step process. The following table summarizes the general synthesis pathway:

StepReagents/ConditionsDescription
14-Aminobenzonitrile + 2,6-Difluorobenzoic acid + TriethylamineThe starting materials are mixed in methylene dichloride and cooled.
2Phosphoric acid cyclic anhydrideAdded dropwise to the mixture; stirred for 12 hours.
3TLC MonitoringReaction completion is checked using Thin Layer Chromatography (TLC).
4CrystallizationThe product is crystallized from acetone for purification.

The compound's structure has been characterized using X-ray crystallography, revealing important geometric parameters such as dihedral angles between the benzene rings and the amide plane. These structural insights are crucial for understanding the compound's reactivity and interactions with biological targets .

Comparative Studies with Related Compounds

This compound shares structural similarities with other benzamide derivatives that have been studied for their biological activities. The following table compares it with notable analogs:

Compound NameStructural FeaturesUnique Aspects
N-(4-cyanophenyl)-2,6-difluorobenzamideSimilar difluorobenzamide structureDifferent substitution pattern on the phenyl ring
2,6-DifluorobenzamideLacks cyanophenyl groupSimpler structure; primarily studied for anti-cancer activity
N-(3-fluorophenyl)-2,6-difluorobenzamideContains a fluorine on the phenyl ringVariation in fluorination affecting reactivity

These comparative studies highlight how variations in substitution patterns can influence the biological activities of benzamide derivatives .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future investigation:

  • In Silico Studies : Utilizing computational methods to predict the pharmacokinetics and toxicity profiles of this compound could streamline the drug development process .
  • Mechanistic Studies : Further exploration of the molecular mechanisms underlying its anti-cancer and antimicrobial activities will enhance understanding and facilitate optimization for therapeutic use.
  • Formulation Development : Investigating formulation strategies that enhance bioavailability and target delivery could improve therapeutic outcomes in clinical settings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The presence of the cyanophenyl group and fluorine atoms can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The 2,6-difluorobenzamide moiety is a common feature in agrochemicals and pharmaceuticals due to its metabolic stability and ability to enhance lipophilicity. Key analogs include:

Compound Name Substituents on Benzamide Core Biological Activity/Application Key References
Diflubenzuron 4-chlorophenyl Insect growth regulator (chitin synthesis inhibitor)
N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (3j) Benzothiazole ring Antifungal/antibacterial agent
Chlorfluazuron 3,5-dichloro-4-(trifluoromethylpyridinyloxy)phenyl Insecticide (benzoylurea class)
N-(3-Chlorophenyl)-2,6-difluorobenzamide 3-chlorophenyl Pesticide intermediate
N-(2-cyanophenyl)-2,6-difluorobenzamide 2-cyanophenyl Hypothesized insecticide/pharmaceutical agent

Key Observations :

  • Electron-Withdrawing Groups: The cyano group in the target compound is more electron-withdrawing than the chloro or trifluoromethyl groups in analogs like diflubenzuron and Chlorfluazuron.
  • Steric Effects: The 2-cyanophenyl substituent introduces steric hindrance compared to smaller groups (e.g., 4-chlorophenyl in diflubenzuron), which could affect molecular conformation and target specificity .
  • Fluorine Positioning : The 2,6-difluoro substitution on the benzamide ring is conserved across analogs, suggesting its critical role in maintaining structural integrity and interaction with enzymes (e.g., chitin synthase in insects) .

Physicochemical Properties

  • Solubility: The 2,6-difluorobenzamide core is generally insoluble in water, but substituents like cyano or chloro groups may slightly improve solubility in organic solvents .
  • Melting Points : Analogs such as 3j have high melting points (~247–249°C), indicative of strong crystalline packing due to fluorine’s electronegativity and planar aromatic systems .
  • Metabolic Stability: The fluorine atoms reduce metabolic degradation, while the cyano group may introduce new metabolic pathways (e.g., hydrolysis to carboxylic acid) .

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